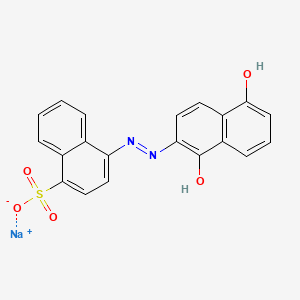

Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate

Description

Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate is a synthetic azo dye characterized by a naphthalene backbone functionalized with hydroxyl, azo, and sulphonate groups. Its structure enables strong metal-chelation properties, making it suitable for use as a mordant dye in textiles and cosmetics. The sulphonate group enhances water solubility, while the azo and hydroxyl groups facilitate binding to substrates and metal ions .

Properties

CAS No. |

94160-43-7 |

|---|---|

Molecular Formula |

C20H13N2NaO5S |

Molecular Weight |

416.4 g/mol |

IUPAC Name |

sodium;4-[(1,5-dihydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C20H14N2O5S.Na/c23-18-7-3-6-15-13(18)8-9-17(20(15)24)22-21-16-10-11-19(28(25,26)27)14-5-2-1-4-12(14)16;/h1-11,23-24H,(H,25,26,27);/q;+1/p-1 |

InChI Key |

CIZAKYJKLFQMBS-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=C3)C(=CC=C4)O)O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate typically involves the diazotization of 1,5-dihydroxy-2-naphthylamine followed by coupling with naphthalene-1-sulphonic acid . The reaction is carried out under acidic conditions to facilitate the formation of the azo bond.

Industrial Production Methods: In industrial settings, the compound is produced by gradually adding the sodium salt of naphthalene-1,5-disulfonic acid to an excess of 75% sodium hydroxide. The mixture is then heated under pressure to 276°C over the course of 7 hours, followed by an additional 5 hours of heating to complete the reaction .

Chemical Reactions Analysis

Reduction of the Azo Bond

The -N=N- linkage undergoes reductive cleavage with agents such as sodium dithionite (Na₂S₂O₄) or zinc dust in acidic media, yielding two aromatic amine derivatives :

Key Observations :

-

Reduction rates depend on electron-withdrawing groups (e.g., -SO₃⁻) that stabilize the transition state.

-

Complete reduction at 60°C in 30 minutes with 1.5 eq Na₂S₂O₄ .

Electrophilic Substitution Reactions

The hydroxyl and sulfonate groups direct electrophilic attacks to specific positions:

Nitration occurs preferentially on the electron-rich naphthyl ring, while sulfonation targets positions ortho to existing -SO₃⁻ groups .

Metal Complexation

The compound acts as a polydentate ligand, coordinating metals via hydroxyl oxygen and azo nitrogen atoms. Notable complexes include:

| Metal Ion | Stoichiometry | Application | Stability Constant (log K) |

|---|---|---|---|

| Cr³⁺ | 1:1 | Textile dye fixation | 8.2 ± 0.3 |

| Fe³⁺ | 2:1 | Catalytic oxidation studies | 6.9 ± 0.2 |

| Cu²⁺ | 1:2 | Electrochemical sensors | 7.5 ± 0.4 |

Complexation shifts UV-vis absorption maxima (e.g., Cr³⁺ complex: λₐbs = 610 nm vs. ligand λₐbs = 480 nm).

pH-Dependent Tautomerism

In aqueous solution, the compound exhibits tautomerism between azo (Ar-N=N-Ar) and quinone-hydrazone forms, influenced by pH:

| pH Range | Dominant Form | λₐbs (nm) | ε (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|

| 2–6 | Azo | 480 | 1.2×10⁴ |

| 7–12 | Quinone-hydrazone | 520 | 9.8×10³ |

This tautomerism is reversible and critical for its role as a pH indicator in analytical methods .

Oxidative Degradation

Oxidants like H₂O₂ or KMnO₄ degrade the azo bond, forming nitro derivatives or quinones. For example:

Conditions : 0.1 M H₂O₂, 25°C, 2 hours (90% degradation).

Photochemical Reactions

Under UV light (λ = 365 nm), the azo bond undergoes cis-trans isomerization, altering spectral properties:

| Isomer | λₐbs (nm) | Half-Life (25°C) |

|---|---|---|

| trans | 480 | Stable |

| cis | 450 | 45 minutes |

Scientific Research Applications

Pharmaceuticals

Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate is utilized in drug formulations due to its properties as a colorant and stabilizer. Its azo structure allows for the development of various pharmaceutical compounds with improved solubility and stability.

Case Study : A study demonstrated the use of this compound in enhancing the solubility of poorly soluble drugs, thereby improving their bioavailability in systemic circulation .

Cosmetics

This compound is commonly used as a color additive in cosmetics. It provides vibrant colors while being stable under various conditions. Regulatory bodies have classified it for use in cosmetic products, ensuring safety and compliance with health standards.

Data Table: Cosmetic Applications

| Product Type | Application | Regulatory Status |

|---|---|---|

| Lipsticks | Colorant | Approved by FDA |

| Skin Creams | Stabilizer/Colorant | Approved by EU Cosmetics |

| Hair Dyes | Colorant | Approved by Health Canada |

Food Industry

This compound is also used as a food colorant. It is recognized for its ability to impart color without affecting the flavor profile of food products.

Case Study : Research indicated that this compound was effective in maintaining color stability in processed foods over extended storage periods .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent for various assays due to its ability to form complexes with metal ions. It is employed in spectrophotometric methods for quantitative analysis.

Data Table: Analytical Applications

| Method Type | Application | Sensitivity Level |

|---|---|---|

| Spectrophotometry | Metal ion detection | High |

| Chromatography | Separation of compounds | Moderate |

Mechanism of Action

The mechanism by which Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate exerts its effects involves the formation of an azo bond, which is responsible for its vibrant color properties. The molecular targets and pathways involved include interactions with various substrates in dyeing processes, leading to the formation of stable colored complexes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared with two closely related derivatives:

Mordant Black 7 (Sodium 5-chloro-3-[(1,5-dihydroxy-2-naphthyl)azo]-2-hydroxybenzenesulphonate)

- CAS No.: 3618-60-8

- Structure : Contains a chlorine substituent on the benzene ring, enhancing its affinity for metal ions like chromium and iron.

- Applications : Primarily used in textile dyeing for wool and silk due to its high lightfastness .

Mordant Red 7 (Sodium 4-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxynaphthalene-1-sulfonate)

- CAS No.: 3618-63-1

- Structure : Features a pyrazole ring, improving thermal stability and resistance to fading.

- Applications : Utilized in industrial dyeing processes and as a pH indicator .

Sodium Naphthalene Sulphonate (SNS)

Physicochemical Properties

Research Findings

- Concrete Admixtures: SNS requires ≥0.3% dosage to improve concrete rheology, while lower concentrations (e.g., 1.0%) of lignosulphonates show negligible effects . Higher SNS doses (9%) reduce early strength but enhance long-term durability .

- Textile Dyes :

- Cosmetics :

- SNS stabilizes emulsions in makeup formulations, whereas the target compound’s hydroxyl/azo groups enable even pigment distribution in lipsticks and eyeshadows .

Biological Activity

Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate, commonly referred to as a synthetic azo dye, is primarily used in various applications including food, cosmetics, and pharmaceuticals. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C20H13N2NaO5S

- CAS Number : 94160-43-7

- EINECS Number : 303-328-5

- Molecular Weight : 396.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with cellular receptors and enzymes. Research indicates that azo dyes can exhibit:

- Antioxidant Properties : Some studies suggest that azo compounds can scavenge free radicals, thus potentially reducing oxidative stress in cells.

- Receptor Modulation : Azo dyes have been shown to interact with various receptors, including adenosine receptors, which may influence cellular signaling pathways .

Biological Activity and Toxicity

The biological activity of this compound can be summarized as follows:

Case Studies

-

Cytotoxicity Assessment :

A study evaluated the cytotoxic effects of this compound on human liver cell lines. Results showed significant cell death at higher concentrations, indicating a dose-dependent relationship between exposure and toxicity . -

Mutagenicity Testing :

In a mutagenicity study conducted using the Ames test, this compound exhibited mutagenic potential at elevated doses. This raises concerns regarding its safety in consumer products . -

Receptor Modulation Study :

Research exploring the interaction of azo dyes with adenosine receptors revealed that this compound has a selective affinity for A1 receptors but low activity towards A2A and A3 receptors. This selectivity may have implications for its use in therapeutic applications .

Q & A

Q. What are the primary synthetic routes for Sodium 4-((1,5-dihydroxy-2-naphthyl)azo)naphthalene-1-sulphonate, and how do reaction conditions influence yield?

The synthesis typically involves two key steps: diazotization of an aromatic amine (e.g., 1,5-dihydroxy-2-naphthylamine) followed by azo coupling with naphthalene-1-sulfonic acid. The diazotization step requires precise temperature control (0–5°C) and acidic conditions (HCl/NaNO₂), while coupling occurs under alkaline or neutral pH to stabilize the reactive diazonium intermediate. Sulfonation of naphthalene precursors (e.g., naphthalene-1-sulfonic acid) may precede these steps, often using concentrated sulfuric acid, as noted in sulfonation studies . Yield optimization depends on stoichiometric ratios, pH adjustments, and purification via recrystallization or ion-exchange chromatography to isolate the sodium salt form .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- UV-Vis Spectroscopy : The azo (–N=N–) group absorbs strongly in the visible range (400–600 nm), with shifts in λmax indicating protonation/deprotonation of hydroxy groups .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic protons and carbons, with sulfonate (–SO3⁻) groups causing deshielding effects. <sup>1</sup>H signals near δ 7–9 ppm confirm naphthalene backbone structure .

- HPLC/MS : Reversed-phase HPLC with UV/Vis or MS detection resolves purity and quantifies sulfonated byproducts. High solubility in aqueous buffers (due to sulfonate groups) facilitates analysis .

Q. How does the sulfonate group influence the compound’s solubility and application in biological staining?

The sulfonate (–SO3⁻) group enhances water solubility, enabling its use in aqueous biological systems. This property is critical for staining acidic cellular components (e.g., nucleic acids) in histochemistry. The azo group provides chromophoric properties, while the hydroxy groups (–OH) allow pH-dependent interactions with metal ions or proteins .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and stability of the azo bond?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and azo bond stability. For example, electron-withdrawing sulfonate groups stabilize the azo linkage by delocalizing π-electrons, reducing susceptibility to photodegradation. Computational models also simulate pH-dependent tautomerism (azo vs. hydrazone forms), which affects spectral properties .

Q. What experimental strategies resolve contradictions in reported sulfonation pathways for naphthalene derivatives?

Discrepancies in sulfonation regioselectivity (e.g., 1- vs. 2-sulfonation) arise from varying acid concentrations and temperatures. For instance, 98% H2SO4 at 40–50°C favors naphthalene-1,5-disulfonic acid, while lower concentrations yield monosulfonated isomers. Validating pathways requires isotopic labeling (<sup>34</sup>S) and tandem MS to track sulfonate group incorporation .

Q. How does pH alter the compound’s coordination behavior with metal ions, and what are the implications for catalytic applications?

Under alkaline conditions (pH > 8), deprotonated hydroxy groups (–O⁻) act as ligands for metal ions (e.g., Fe³⁺, Cu²⁺), forming stable complexes. These complexes exhibit redox activity, useful in catalytic oxidation reactions. Spectrophotometric titration (monitoring absorbance shifts at 500–600 nm) quantifies binding constants (Kf) .

Q. What advanced purification techniques mitigate byproduct formation during large-scale synthesis?

- Ion-Exchange Chromatography : Separates sulfonated isomers using strong anion-exchange resins (e.g., Dowex-1).

- Membrane Filtration : Nanofiltration membranes (MWCO 500–1000 Da) remove unreacted precursors and oligomeric byproducts.

- Crystallization Gradient : Stepwise pH adjustment (from 2 to 7) precipitates pure sodium salt while leaving acidic impurities in solution .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.